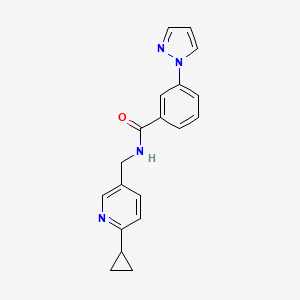
(Z)-3-メチル-5-((2-(ピペリジン-1-イル)キノリン-3-イル)メチレン)-2-チオキソチアゾリジン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
この化合物の構造に含まれるキノリン部分は、顕著な抗菌作用を示すことが知られています。キノリン誘導体は、さまざまな細菌および真菌病原体に対して効果的であることが報告されています。 ピペリジン-1-イル基の導入により、これらの特性が強化される可能性があり、この化合物は、新しい抗菌剤の開発のための候補となります .
抗がん研究
チオキソチアゾリジン-4-オン骨格を持つ化合物は、抗がん活性について研究されています。この化合物の特異的な構造、すなわちキノリンおよびピペリジン置換基は、特定の癌細胞株と相互作用し、その増殖を阻害したり、アポトーシスを誘導したりする可能性があります。 これは、抗がん剤設計および研究のための興味深い分子です .
神経変性疾患治療
関連する構造から示唆されるように、この化合物はコリンエステラーゼを阻害する能力を持ち、アルツハイマー病などの神経変性疾患の治療における可能性を示しています。 コリンエステラーゼ阻害剤は、記憶と認知に不可欠なアセチルコリンの分解を阻害する薬物の一種です .
抗うつ作用
キパジンなどの構造類似体の生物学的意義に基づいて、モノアミンオキシダーゼを阻害し、抗うつ作用を示します。この化合物は、抗うつ作用について調査することができます。 ピペラジン環のピペリジンへの修飾と、イソニコチン酸ヒドラジド(INH)の添加は、より高次の抗うつ活性の可能性を示唆しています .
抗炎症用途
この化合物の構造要素は、抗炎症作用を持つ可能性を示唆しています。 キノリン誘導体は、抗炎症作用を持つことが知られており、新しいアナログの合成により、より強力な抗炎症薬の発見につながる可能性があります .
薬物開発のための酵素阻害
この化合物の構造は、酵素阻害に適しており、これは薬物開発における一般的な戦略です。 特定の酵素を標的とすることにより、さまざまな疾患の治療効果につながる生物学的経路を調節するために使用できます .
抗ウイルス剤
問題の化合物には直接関連していませんが、同様の構造が抗ウイルス特性で合成されています。 これは、この化合物のさらなる修飾と試験により、潜在的な抗ウイルス用途が明らかになる可能性を示唆しています .
抗結核活性
この化合物の誘導体は、新しい抗結核剤を発見することを目的として設計および合成されています。 この化合物の修飾能力とその構造的特徴は、結核菌に対する治療法を開発するための有望な候補となっています .
作用機序
Target of Action
The primary targets of the compound (Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one are the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
(Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission .
Biochemical Pathways
The compound’s action affects the cholinergic pathway. By inhibiting AChE and BChE, (Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one increases the concentration of acetylcholine in the synaptic cleft . This leads to enhanced transmission of nerve impulses, which can have downstream effects on various cognitive functions .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can interact with biological membranes .
Result of Action
The molecular and cellular effects of (Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one’s action primarily involve enhanced cholinergic transmission . By inhibiting AChE and BChE, the compound increases the availability of acetylcholine, which can enhance cognitive function and potentially alleviate symptoms of neurodegenerative disorders such as Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
特性
IUPAC Name |
(5Z)-3-methyl-5-[(2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-21-18(23)16(25-19(21)24)12-14-11-13-7-3-4-8-15(13)20-17(14)22-9-5-2-6-10-22/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3/b16-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQXHCYJRZBMGJ-VBKFSLOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCCCC4)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCCCC4)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2360686.png)

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde](/img/structure/B2360691.png)
![(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole](/img/structure/B2360692.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2360694.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide](/img/structure/B2360695.png)

![[(3Z)-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2-methylpropanoate](/img/structure/B2360700.png)



![4-(diethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2360705.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2360706.png)
